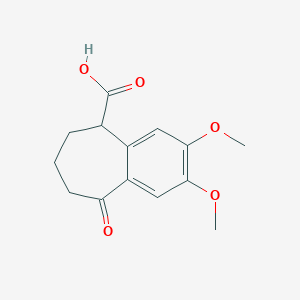
6,7,8,9-Tetrahydro-2,3-dimethoxy-9-oxo-5H-benzocycloheptene-5-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethoxy-9-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylic acid is a chemical compound known for its unique structure and properties. It is a derivative of diethyl phenylmalonate and is used in various scientific research applications.
Méthodes De Préparation
The synthesis of 2,3-dimethoxy-9-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylic acid involves several steps. One common synthetic route includes the use of oxazoline derivatives, which can yield the desired compound with varying degrees of enantioselectivity . Industrial production methods often involve the use of specific catalysts and reaction conditions to optimize yield and purity .
Analyse Des Réactions Chimiques
Applications De Recherche Scientifique
2,3-Dimethoxy-9-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylic acid is used in a wide range of scientific research applications. It is particularly valuable in the fields of chemistry and biology for its unique properties and reactivity . In medicine, it is studied for its potential therapeutic effects and mechanisms of action . Industrially, it is used in the synthesis of various other compounds and materials .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to affect certain biochemical processes, although the exact pathways and targets are still under investigation . Its effects are mediated through its unique chemical structure and reactivity.
Comparaison Avec Des Composés Similaires
2,3-Dimethoxy-9-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylic acid can be compared to other similar compounds such as 5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2,3-diyl diacetate and 2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one . These compounds share similar structural features but differ in their specific chemical properties and reactivity, highlighting the uniqueness of 2,3-dimethoxy-9-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylic acid .
Activité Biologique
6,7,8,9-Tetrahydro-2,3-dimethoxy-9-oxo-5H-benzocycloheptene-5-carboxylic acid (CAS No. 58774-26-8) is a chemical compound notable for its unique structural characteristics and potential biological activities. This compound has garnered attention in scientific research due to its applications in various fields, particularly in medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C14H16O5 |
| Molecular Weight | 264.27 g/mol |
| IUPAC Name | 2,3-dimethoxy-9-oxo-6,7,8,9-tetrahydrobenzoannulene-5-carboxylic acid |
| InChI Key | FMLQWOGAUHAOMM-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular processes. Although the exact mechanisms are still under investigation, preliminary studies suggest that it may influence pathways related to inflammation and cancer cell proliferation.
Anti-Cancer Properties
Research indicates that this compound exhibits significant anti-cancer activity. For instance:
- Cytotoxicity : Studies have shown that it possesses selective cytotoxicity against various cancer cell lines. For example, it has been reported to induce apoptosis in MCF-7 breast cancer cells .
- IC50 Values : The IC50 values for this compound against different cancer cell lines are under investigation but are expected to be comparable to other known anti-cancer agents .
Comparative Analysis with Other Compounds
To understand the efficacy of this compound relative to other compounds with similar structures or activities, a comparative analysis is essential.
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 6,7,8,9-Tetrahydro-2,3-dimethoxy... | TBD | Induces apoptosis in cancer cells |
| Compound A (e.g., N-(3-bromobenzyl) noscapine) | 6.7 - 72.9 | Binds to tubulin |
| Compound B (e.g., Carnosol) | TBD | Targets NFκB and PI3K/Akt pathways |
Case Study 1: Anti-Cancer Efficacy
A recent study evaluated the anti-cancer properties of various derivatives of benzocycloheptene compounds. The findings indicated that derivatives similar to 6,7,8,9-Tetrahydro-2,3-dimethoxy... showed promising results in inhibiting tumor growth in xenograft models .
Case Study 2: Mechanistic Insights
Further investigations into the mechanism of action revealed that these compounds may modulate key signaling pathways associated with cell survival and apoptosis. This modulation could lead to enhanced therapeutic effects against resistant cancer types .
Propriétés
IUPAC Name |
2,3-dimethoxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-9-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-18-12-6-9-8(14(16)17)4-3-5-11(15)10(9)7-13(12)19-2/h6-8H,3-5H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLQWOGAUHAOMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=O)CCCC(C2=C1)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














